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Compound of Interest

Compound Name:
2-(3-Hydroxypropoxy)acetic acid

methyl ester

Cat. No.: B8178738 Get Quote

Executive Summary
Methyl 2-(3-hydroxypropoxy)acetate is a heterobifunctional polyethylene glycol (PEG)

derivative. It features a primary hydroxyl group and a methyl ester, separated by a propyl-ether

spacer. This specific geometry makes it an ideal "linker" unit for connecting E3 ligase ligands to

target protein ligands in PROTAC design, offering a precise chain length that modulates

physicochemical properties like solubility and cell permeability.
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Identifier Type Value

IUPAC Name Methyl 2-(3-hydroxypropoxy)acetate

Common Name 2-(3-Hydroxypropoxy)acetic acid methyl ester

CAS Registry Number 161504-37-6

Molecular Formula C₆H₁₂O₄

Molecular Weight 148.16 g/mol

SMILES
COCC(=O)OCCCO (Canonical:

COOC(=O)COCCCO)

InChI Key PXGZMWRjbDkXjN-UHFFFAOYSA-N

Structural Architecture
The molecule consists of three distinct functional zones:

Methyl Ester Head: Susceptible to hydrolysis; serves as a latent carboxylic acid or

electrophile for amidation.

Ether Backbone: Provides flexibility and water solubility (PEG-mimetic).

Hydroxyl Tail: A primary alcohol available for activation (e.g., tosylation, oxidation) or direct

conjugation.

Functional Zones

Methyl Ester
(Electrophile)

Propyl Ether
(Spacer)

Primary Alcohol
(Nucleophile)
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Caption: Functional segmentation of Methyl 2-(3-hydroxypropoxy)acetate highlighting reactive

centers.
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Physicochemical Properties[4][5][6][7][8][9]
Physical State & Constants
Note: Experimental values for this specific CAS are rare in open literature. Values below

represent a synthesis of available data and high-confidence chemically calculated predictions

(ACD/Labs, EPISuite).

Property
Value
(Experimental/Predicted)

Context/Implication

Physical State Colorless to pale yellow liquid Viscous oil at RT.

Boiling Point ~110–120 °C @ 0.5 mmHg

High boiling point due to H-

bonding; distillable under high

vacuum.

Density 1.12 ± 0.05 g/cm³
Denser than water due to high

oxygen content.

Refractive Index (

)
~1.445

Typical for aliphatic ether-

esters.

Flash Point >110 °C
Low flammability risk under

standard lab conditions.

Solubility & Lipophilicity
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Parameter Value Interpretation

Water Solubility Miscible

Highly hydrophilic due to H-

bond donor (OH) and

acceptors (Ether, Ester).

LogP (Octanol/Water) -0.65 (Calc.)

Partitioning favors the aqueous

phase; excellent for improving

drug solubility.

Polar Surface Area (PSA) 55.8 Å²
Good membrane permeability

predictor (Rule of 5 compliant).

Solubility Profile
Soluble in: DCM, THF, MeOH,

DMSO, EtOAc.
Versatile for organic synthesis.

Spectroscopic Characterization (Validation)
To validate the identity of synthesized or purchased material, compare analytical data against

these standard signals.

Proton NMR ( H NMR, 400 MHz, CDCl )
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Fragment

4.10 Singlet (s) 2H
O-CH

-CO
-Protons to ester

3.76 Singlet (s) 3H COOCH Methyl ester

3.72 Triplet (t) 2H
HO-CH

-

-Protons to

alcohol

3.65 Triplet (t) 2H

-O-CH

-CH
Ether methylene

1.86 Quintet (quin) 2H

-CH

-CH

-CH

-

Central

methylene

2.50 Broad (br s) 1H -OH
Hydroxyl

(exchangeable)

Mass Spectrometry (ESI-MS)
Molecular Ion [M+H]⁺: 149.17 m/z

Sodium Adduct [M+Na]⁺: 171.15 m/z (Often the dominant peak in ESI due to oxygen

chelation).

Synthesis & Preparation Protocol
While typically purchased, the compound can be synthesized via a Williamson ether synthesis.

This protocol ensures high mono-alkylation selectivity.
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Reaction Scheme
Reagents: 1,3-Propanediol (Excess), Sodium Hydride (NaH), Methyl Bromoacetate. Solvent:

Anhydrous THF or DMF.

1,3-Propanediol (5.0 eq)
+ NaH (1.1 eq)

Mono-Alkoxide Intermediate

Deprotonation (-H2)

Methyl 2-(3-hydroxypropoxy)acetate
(Target)

SN2 Substitution

Bis-alkylated Byproduct
(Minor)

Over-alkylation

Add: Methyl Bromoacetate (1.0 eq)
(Dropwise at 0°C)

Click to download full resolution via product page

Caption: Synthesis pathway prioritizing mono-alkylation via stoichiometry control.

Step-by-Step Methodology
Setup: Flame-dry a 500 mL round-bottom flask under Nitrogen/Argon.

Deprotonation: Suspend NaH (60% in oil, 1.1 eq) in anhydrous THF at 0°C. Add 1,3-

propanediol (5.0 eq) slowly. Note: Excess diol is critical to prevent bis-alkylation.

Alkylation: Stir for 30 min, then add Methyl Bromoacetate (1.0 eq) dropwise over 1 hour.

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

Workup: Quench with saturated NH₄Cl. Extract with EtOAc (x3). Wash organic layer with

brine.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b8178738?utm_src=pdf-body-img
https://ethz.ch/content/dam/ethz/special-interest/chab/chab-dept/department/images/Emeriti/Seebach/PDFs/471_PULI.pdf
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-008-00607
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8178738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Concentrate and purify via silica gel flash chromatography (Eluent:

Hexanes/EtOAc 1:1 to 0:1). The excess diol remains in the aqueous phase or elutes very

late.

Stability, Reactivity & Storage
Stability Profile

Hydrolysis Risk: The methyl ester is sensitive to basic conditions (pH > 9) and strong acids.

Hydrolysis yields the free acid: 2-(3-hydroxypropoxy)acetic acid.

Oxidation: The primary alcohol is susceptible to oxidation (e.g., Jones reagent, Dess-Martin)

to form the aldehyde or carboxylic acid.

Storage Recommendations
Temperature: Store at -20°C for long-term stability.

Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon).

Container: Amber glass to prevent potential photochemical degradation (though low risk).

Applications in Drug Discovery
PROTAC Linker Design
This molecule serves as a "C3-ether-C2-ester" linker.

Mechanism: The ester is often hydrolyzed to the acid, which is then coupled to an amine on

an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

Advantage: The ether oxygen acts as a weak hydrogen bond acceptor, improving the water

solubility of the final PROTAC chimera without introducing the metabolic liability of a pure

alkyl chain.

Antibody-Drug Conjugates (ADCs)
Used as a spacer to reduce aggregation of hydrophobic payloads. The hydroxyl group allows

for the attachment of "trigger" moieties (e.g., valine-citrulline) via carbonate or carbamate
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linkages.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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